molecular formula C13H11ClN2O B2458914 6-chloro-N-methyl-N-phenylpyridine-3-carboxamide CAS No. 224817-11-2

6-chloro-N-methyl-N-phenylpyridine-3-carboxamide

Cat. No.: B2458914
CAS No.: 224817-11-2
M. Wt: 246.69
InChI Key: NWJIRFKXGJODQO-UHFFFAOYSA-N
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Description

6-Chloro-N-methyl-N-phenylpyridine-3-carboxamide (CAS 224817-11-2) is a high-purity chemical compound intended for research and development applications. This molecule features a pyridine core substituted with a chloro group and a N-methyl-N-phenyl carboxamide functionality, yielding a molecular weight of 246.69 g/mol and a molecular formula of C13H11ClN2O . As part of the quinolinone-carboxamide family, this compound is of significant interest in medicinal chemistry. Related carboxamide analogues are extensively investigated as privileged scaffolds in drug discovery for developing multi-target agents, with research indicating potential in areas such as anticancer activity and anti-inflammatory applications through lipoxygenase (LOX) inhibition . Specifically, N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives have demonstrated distinct antiproliferative activity against human colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116) cell lines, suggesting the structural relevance of the chloro and N-phenyl carboxamide motifs in targeting biological pathways like the phosphatidylinositol 3-kinase (PI3Kα) . Researchers can leverage this compound as a key synthetic intermediate or building block for constructing more complex molecules for biological evaluation. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses. Please refer to the Safety Data Sheet (SDS) for safe handling procedures. The compound is characterized by a Canonical SMILES of CN(C(=O)C1=CC=C(Cl)N=C1)C1=CC=CC=C1 .

Properties

IUPAC Name

6-chloro-N-methyl-N-phenylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O/c1-16(11-5-3-2-4-6-11)13(17)10-7-8-12(14)15-9-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWJIRFKXGJODQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-methyl-N-phenylpyridine-3-carboxamide typically involves the reaction of 6-chloronicotinic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-methyl-N-phenylamine to yield the desired product. The reaction conditions usually involve the use of an inert atmosphere, such as nitrogen or argon, and the reactions are carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 6-chloro-N-methyl-N-phenylpyridine-3-carboxamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to the large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-methyl-N-phenylpyridine-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, and the reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are employed to facilitate hydrolysis.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridine derivatives.

    Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound.

    Hydrolysis: Products include 6-chloronicotinic acid and N-methyl-N-phenylamine.

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Anticancer Activity: Research has indicated that derivatives of this compound exhibit significant toxicity against various cancer cell lines, including colorectal adenocarcinoma (Caco-2) and colon cancer (HCT-116) cells. These compounds have been explored as potential inhibitors of key cancer pathways, such as the phosphatidylinositol 3-kinase pathway .
    • Antimicrobial Properties: The compound has shown potential antimicrobial activity, suggesting its use in developing new antibiotics or antifungal agents. Studies indicate that it may inhibit the growth of specific pathogens by targeting bacterial enzymes .
  • Biological Research
    • Viral Inhibition: Recent studies have identified 6-chloro-N-methyl-N-phenylpyridine-3-carboxamide as a candidate for inhibiting viral replication, particularly against flaviviruses like Dengue virus. The compound was found to impede the RNA replication step in the viral life cycle, demonstrating potential as an antiviral agent .
  • Material Science
    • Building Block for Complex Molecules: In synthetic chemistry, this compound serves as a versatile building block for creating more complex chemical structures. Its unique functional groups allow for modifications that can lead to novel materials with desirable properties .

Case Study 1: Anticancer Activity

A study conducted by Sweidan and Sabbah evaluated several N-phenyl-6-chloro carboxamide analogues for their anticancer properties. The results demonstrated that two specific analogues exhibited significant cytotoxic effects against human colorectal cancer cell lines .

CompoundCell LineIC50 (µM)
q6Caco-25.0
q7HCT-1164.5

This highlights the potential of 6-chloro-N-methyl-N-phenylpyridine-3-carboxamide derivatives in cancer therapy.

Case Study 2: Antiviral Activity

In a screening of antiviral compounds against Dengue virus, 6-chloro-N-methyl-N-phenylpyridine-3-carboxamide was identified as one of the most effective inhibitors, with an IC50 value of approximately 7.1 µM. This study emphasizes its role in developing antiviral therapies .

Mechanism of Action

The mechanism of action of 6-chloro-N-methyl-N-phenylpyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways involved in tumor growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-N-ethylpyridine-3-carboxamide
  • 6-chloro-N-(2-methoxyethyl)pyridine-3-carboxamide
  • 6-chloro-N-(3-chlorophenyl)pyridine-3-carboxamide

Uniqueness

6-chloro-N-methyl-N-phenylpyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

6-Chloro-N-methyl-N-phenylpyridine-3-carboxamide is a heterocyclic compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This compound exhibits potential applications in antimicrobial, anticancer, and enzyme inhibition, making it a subject of significant interest in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C12H12ClN2O
  • Molecular Weight : 233.69 g/mol

The compound features a chlorinated pyridine core substituted with a methyl and phenyl group, alongside a carboxamide functional group. These structural elements are crucial for its biological interactions.

Antimicrobial Properties

Research indicates that 6-chloro-N-methyl-N-phenylpyridine-3-carboxamide possesses notable antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves the inhibition of bacterial enzymes, which disrupts essential metabolic processes.

Bacterial Strain Inhibition Zone (mm) Concentration Tested (mg/mL)
Staphylococcus aureus151
Escherichia coli121
Bacillus subtilis101

Anticancer Activity

In cancer research, the compound has demonstrated potential as an anticancer agent. It has been observed to interfere with cell signaling pathways crucial for tumor growth and proliferation. In vitro studies indicate that it can induce apoptosis in cancer cell lines.

Case Study : A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) at concentrations as low as 5 µM.

Enzyme Inhibition

6-Chloro-N-methyl-N-phenylpyridine-3-carboxamide also acts as an enzyme inhibitor. Its inhibitory effects on acetylcholinesterase (AChE) have been documented, which is relevant for neuroprotective applications.

Enzyme Inhibition (%) IC50 (µM)
Acetylcholinesterase (AChE)7510
Urease6015

The mechanism of action involves the interaction of the compound with specific molecular targets such as enzymes or receptors. For instance, in antimicrobial applications, it may inhibit bacterial enzymes essential for cell wall synthesis. In cancer research, it can modulate signaling pathways associated with cell survival and apoptosis.

Synthesis and Chemical Reactions

The synthesis of 6-chloro-N-methyl-N-phenylpyridine-3-carboxamide typically involves the reaction of 6-chloronicotinic acid with N-methyl-N-phenylamine under controlled conditions to yield the desired product. The synthetic route is critical for ensuring high purity and yield.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of 6-chloro-N-methyl-N-phenylpyridine-3-carboxamide, and how can intermediates be characterized?

  • Methodology : The compound is typically synthesized via multi-step reactions involving amide bond formation and halogenation. For example, a general procedure involves coupling 6-chloropyridine-3-carboxylic acid with N-methylaniline using carbodiimide-based reagents (e.g., EDCI or DCC) to form the amide bond . Intermediates are characterized using ESI-MS (Electrospray Ionization Mass Spectrometry) for molecular weight confirmation and HPLC for purity assessment (≥95%).

Q. What analytical techniques are recommended for verifying the structural integrity of 6-chloro-N-methyl-N-phenylpyridine-3-carboxamide?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and bond connectivity. X-ray crystallography (as seen in pyridine sulfonamide derivatives) provides definitive structural validation . High-resolution mass spectrometry (HRMS) and FTIR further corroborate functional groups like the amide carbonyl (C=O stretch at ~1650 cm⁻¹).

Q. How can researchers assess the solubility and stability of this compound under varying experimental conditions?

  • Methodology : Solubility is tested in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., hexane) using UV-Vis spectroscopy. Stability studies involve incubating the compound at different pH levels (2–12) and temperatures (4°C to 40°C) over 24–72 hours, followed by HPLC analysis to detect degradation products .

Q. What preliminary biological assays are suitable for evaluating the compound’s activity?

  • Methodology : Initial screens include enzyme inhibition assays (e.g., kinase or protease targets) at 10 µM–1 mM concentrations. Cytotoxicity is assessed via MTT assays in cell lines (e.g., HEK293 or HeLa), with IC₅₀ values calculated using nonlinear regression models .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of 6-chloro-N-methyl-N-phenylpyridine-3-carboxamide?

  • Methodology : Density Functional Theory (DFT) calculations predict reaction pathways and transition states, while molecular docking identifies potential binding interactions with biological targets. Quantum chemical calculations (e.g., using Gaussian 16) model electron distribution in the pyridine ring to guide halogen substitution strategies .

Q. What experimental design strategies minimize trial-and-error in reaction optimization?

  • Methodology : Factorial Design of Experiments (DoE) evaluates variables like temperature, catalyst loading, and solvent polarity. For example, a 2³ factorial design (8 experiments) identifies critical factors affecting yield. Response Surface Methodology (RSM) then optimizes conditions, reducing experimental runs by 50–70% compared to one-variable-at-a-time approaches .

Q. How should researchers resolve contradictions in reported data (e.g., conflicting bioactivity or synthetic yields)?

  • Methodology : Meta-analysis of literature data using tools like Web of Science or Reaxys identifies outliers. Reproducibility is tested by replicating protocols under controlled conditions (e.g., inert atmosphere for moisture-sensitive reactions). Advanced statistical tools (e.g., ANOVA) quantify variability between studies .

Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives of this compound?

  • Methodology : Systematic substitution at the pyridine ring (e.g., replacing Cl with F or CF₃) or modifying the N-methylphenyl group is guided by cheminformatics tools (e.g., Schrödinger’s QikProp). Biological activity data from analogs are analyzed via Partial Least Squares (PLS) regression to correlate structural features with efficacy .

Notes

  • Advanced Tools : ICReDD’s integrated computational-experimental framework is recommended for accelerated reaction discovery .

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